

Check Availability & Pricing

# Bezafibrate-d4 chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



# An In-depth Technical Guide to Bezafibrate-d4

This guide provides a comprehensive overview of the chemical properties, analytical applications, and biological context of **Bezafibrate-d4**, a deuterated analog of the lipid-lowering agent Bezafibrate. It is intended for researchers, scientists, and drug development professionals who require detailed technical information for experimental design and data interpretation.

## **Core Chemical and Physical Properties**

**Bezafibrate-d4** is the tetra-deuterated form of Bezafibrate, where four hydrogen atoms on the chlorobenzoyl ring have been replaced with deuterium.[1][2] This isotopic labeling makes it an ideal internal standard for the quantification of Bezafibrate in biological matrices using mass spectrometry.[1][3] While deuteration can sometimes alter the pharmacokinetic and metabolic properties of a drug, **Bezafibrate-d4** is primarily used as a quantitative tracer in analytical assays.[4]

Table 1: Chemical Identification of Bezafibrate-d4



| Property          | Value                                                                                         | Source(s) |  |
|-------------------|-----------------------------------------------------------------------------------------------|-----------|--|
| Formal Name       | 2-[4-[2-[(4-chlorobenzoyl-<br>2,3,5,6-<br>d4)amino]ethyl]phenoxy]-2<br>-methyl-propanoic acid | [1]       |  |
| CAS Number        | 1189452-53-6                                                                                  | [1][3]    |  |
| Molecular Formula | C19H16D4CINO4                                                                                 | [1][3]    |  |

| Synonyms | Benzofibrate-d4 |[1] |

Table 2: Physicochemical Data of **Bezafibrate-d4** 

| Property                     | Value                         | Source(s) |
|------------------------------|-------------------------------|-----------|
| Formula Weight               | 365.8 g/mol                   | [1][2]    |
| Purity                       | ≥99% deuterated forms (d1-d4) | [1]       |
| Formulation                  | A solid                       | [1]       |
| XLogP3                       | 3.8                           | [2]       |
| Hydrogen Bond Donor Count    | 2                             | [2][4]    |
| Hydrogen Bond Acceptor Count | 4                             | [4]       |
| Rotatable Bond Count         | 7                             | [4]       |

| Solubility | DMSO: slightly soluble |[1] |

# **Biological Activity and Mechanism of Action**

Bezafibrate, the non-deuterated parent compound, is a pan-agonist of the peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[5] It activates PPARα, PPARγ, and



PPAR $\delta$  subtypes.[1][5] The activation of PPAR $\alpha$ , in particular, leads to a reduction in triglyceride levels by stimulating fatty acid oxidation in the liver, decreasing the synthesis of very low-density lipoprotein (VLDL), and enhancing the clearance of triglyceride-rich lipoproteins.[5]

The therapeutic effects of Bezafibrate also involve the downregulation of bile acid synthesis by inhibiting CYP7A1, the rate-limiting enzyme in the classic pathway of bile acid synthesis.[6]

Table 3: PPAR Agonist Activity of Bezafibrate (EC50 Values)

| Receptor Subtype | Human EC₅₀ (μM) | Murine EC₅₀ (μM) | Source(s) |
|------------------|-----------------|------------------|-----------|
| PPARα            | 50              | 90               | [1][4]    |
| PPARy            | 60              | 55               | [1][4]    |

| PPARδ | 20 | 110 |[1][4] |





Click to download full resolution via product page

Caption: Bezafibrate's mechanism of action via PPAR activation.

## **Experimental Protocols**

**Bezafibrate-d4**'s primary application is as an internal standard (IS) for the accurate quantification of bezafibrate by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][3]



This protocol provides a general framework for the analysis of bezafibrate in a biological matrix. Optimization of specific parameters (e.g., gradient, collision energies) is required.

- Preparation of Standards and Quality Controls (QCs):
  - Prepare a primary stock solution of Bezafibrate and a separate primary stock of Bezafibrate-d4 (Internal Standard, IS) in a suitable organic solvent (e.g., Methanol or DMSO).
  - Generate a series of calibration standards by spiking blank plasma with known concentrations of Bezafibrate.
  - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
  - Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
  - Add 20 μL of the Bezafibrate-d4 IS working solution (e.g., at 500 ng/mL) to all tubes except for blank controls. Vortex briefly.
  - Add 300 μL of ice-cold acetonitrile to precipitate proteins.
  - Vortex vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C.
  - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - LC System: UPLC system such as an ACQUITY UPLC.[6]
  - Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μm).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.



- Gradient: A linear gradient appropriate for separating Bezafibrate from matrix components (e.g., 5% to 95% B over 5 minutes).
- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., QTRAP 5500).[6]
- Ionization: Electrospray Ionization (ESI), positive mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both Bezafibrate and Bezafibrate-d4. These must be determined experimentally.
- Data Analysis:
  - Calculate the peak area ratio of the Bezafibrate analyte to the Bezafibrate-d4 IS.
  - Construct a calibration curve by plotting the peak area ratios of the standards against their nominal concentrations.
  - Determine the concentration of Bezafibrate in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.



Click to download full resolution via product page

Caption: LC-MS/MS workflow for Bezafibrate quantification.

Bezafibrate has been shown to reduce triglyceride levels in an oleic acid-induced hepatocyte model of steatosis.[1][7]

- Cell Culture: Culture HepaRG cells according to standard protocols.
- Induction of Steatosis: Induce lipid accumulation by treating cells with oleic acid (e.g., 200 μM) for 24-48 hours.
- Treatment: Concurrently treat cells with various concentrations of Bezafibrate (e.g., 1-50 μM). A vehicle control (e.g., DMSO) should be included.[1]



- Endpoint Analysis: After treatment, assess intracellular lipid content. This can be done by:
  - Lipid Staining: Using dyes like Oil Red O or Nile Red followed by imaging and quantification.
  - Biochemical Assay: Lysing the cells and measuring intracellular triglyceride levels using a commercial kit.

Bezafibrate has been evaluated in rat models of insulin resistance and dyslipidemia.[1][7]

- Animal Model: Use a relevant rodent model, such as rats fed a high-fructose and high-fat (lard) diet to induce insulin resistance and dyslipidemia.
- Acclimatization and Diet: Acclimatize animals for at least one week before starting the specialized diet. Continue the diet for a period sufficient to induce the desired phenotype (e.g., 4-8 weeks).
- Treatment Administration: Administer Bezafibrate or vehicle control to the animals daily via oral gavage. A clinically relevant dose in mice has been suggested as 10 mg/kg/day.[1][8]
- Monitoring: Monitor body weight, food intake, and relevant physiological parameters throughout the study.
- Endpoint Analysis: At the end of the treatment period, collect blood samples for analysis of plasma VLDL, LDL, triglycerides, and free fatty acids.[1] Tissues such as the liver can be harvested for further analysis (e.g., gene expression, histology).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. caymanchem.com [caymanchem.com]
- 2. Bezafibrate-d4 | C19H20ClNO4 | CID 45038332 PubChem [pubchem.ncbi.nlm.nih.gov]



- 3. hexonsynth.com [hexonsynth.com]
- 4. Bezafibrate-d4 I CAS#: 1189452-53-6 I agonist of PPAR I InvivoChem [invivochem.com]
- 5. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 6. Association of bile acid composition with synthetic pathways and efficacy of bezafibrate in cholestatic liver disease PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Effect of bezafibrate on hepatic oxidative stress: comparison between conventional experimental doses and clinically-relevant doses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bezafibrate-d4 chemical structure and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562651#bezafibrate-d4-chemical-structure-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com